REACTION_CXSMILES
|
C([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)(C)(C)C>C(O)C>[CH3:9][C:10]1[CH:5]=[CH:6][CH:7]=[C:10]2[C:9]=1[N:8]=[CH:7][CH:6]=[CH:5]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor effluent vapor was directed through a condenser
|
Type
|
CUSTOM
|
Details
|
Typically, the liquid obtained from the first 20 minutes of the run
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
0.8, 1.8 and 2.8 hours
|
Duration
|
2.8 h
|
Type
|
CUSTOM
|
Details
|
The reaction crudes
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)(C)(C)C>C(O)C>[CH3:9][C:10]1[CH:5]=[CH:6][CH:7]=[C:10]2[C:9]=1[N:8]=[CH:7][CH:6]=[CH:5]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor effluent vapor was directed through a condenser
|
Type
|
CUSTOM
|
Details
|
Typically, the liquid obtained from the first 20 minutes of the run
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
0.8, 1.8 and 2.8 hours
|
Duration
|
2.8 h
|
Type
|
CUSTOM
|
Details
|
The reaction crudes
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |